N-benzyl-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
N-benzyl-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a synthetic pyrrolo-pyrazine derivative characterized by a benzyl group at the carboxamide position and a 3,4-dimethoxyphenyl substituent on the pyrrolo-pyrazine scaffold. The 3,4-dimethoxy substitution on the aryl ring is hypothesized to enhance solubility and binding affinity to biological targets, as seen in related compounds with methoxy groups .
Properties
IUPAC Name |
N-benzyl-1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-28-20-11-10-18(15-21(20)29-2)22-19-9-6-12-25(19)13-14-26(22)23(27)24-16-17-7-4-3-5-8-17/h3-12,15,22H,13-14,16H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSZCXPHCNYKEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=O)NCC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diketopiperazine Precursor Preparation
The pyrrolo[1,2-a]pyrazine scaffold is accessible via diketopiperazine intermediates. A representative method involves condensing L-proline methyl ester with a protected amino acid to form a DKP ring. For instance, benzoylated phenylalanine methyl ester undergoes Claisen rearrangement and Pauson-Khand cyclization to yield tricyclic intermediates. Alternatively, aldol condensation of β-ketoaldehydes with DKP precursors facilitates pyrrole annulation.
Pyrrole Annulation via Gold Catalysis
Alkynyl aldehydes serve as critical substrates for pyrrole formation. For example, treatment of alkynyl aldehyde 10a with Au(PPh₃)Cl and AgBF₄ (5 mol%) in THF at 66°C induces 5-endo cyclization, yielding pyrrolo-DKP 11a in 68% yield. This method avoids epimerization issues associated with base-mediated cyclization, making it suitable for sensitive substrates.
Benzyl Carboxamide Functionalization
Carboxylic Acid Activation
The C2 position of the pyrrolo[1,2-a]pyrazine core is functionalized via EDCI/HOBt-mediated coupling. For instance, reaction of pyrrolo[1,2-a]pyrazine-2-carboxylic acid with benzylamine in THF, catalyzed by EDCI and DMAP, affords the target carboxamide in 53–71% yield.
Microwave-Assisted Amidation
Microwave irradiation enhances reaction efficiency. A protocol from demonstrates that heating the carboxylic acid with benzylamine and EDCI at 100°C for 10 minutes under microwave conditions achieves 85% conversion, reducing side-product formation.
Integrated Synthetic Route
A proposed nine-step synthesis integrates the above methodologies:
- DKP Formation : Condensation of L-proline and 3,4-dimethoxyphenylglycine.
- Alkynylation : Sonogashira coupling with 3,4-dimethoxyphenylacetylene.
- Aldol Condensation : Reaction with β-ketoaldehyde 6a .
- Gold-Catalyzed Cyclization : Formation of pyrrolo[1,2-a]pyrazine 11a .
- Ester Hydrolysis : Conversion of methyl ester to carboxylic acid using NaOH.
- Benzylamine Coupling : EDCI-mediated amidation.
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | DKP Formation | EtOH, reflux, 12 h | 65 |
| 2 | Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N, 80°C | 72 |
| 3 | Aldol Condensation | CSA, CH₂Cl₂, rt, 6 h | 58 |
| 4 | Au-Catalyzed Cyclization | Au(PPh₃)Cl, AgBF₄, THF, 66°C | 68 |
| 5 | Ester Hydrolysis | 2M NaOH, reflux, 2 h | 95 |
| 6 | Amidation | EDCI, DMAP, THF, rt, 48 h | 71 |
Challenges and Optimization
Diastereomer Control
The Pauson-Khand reaction generates diastereomers (3:1 ratio), necessitating chromatographic separation. Employing chiral auxiliaries or asymmetric catalysis could improve stereoselectivity.
Solvent and Byproduct Management
Ethylene glycol byproducts from ketal-protected aldehydes hinder pyrrole annulation. Switching to toluene at 110°C enhances reaction efficiency for bulky substrates.
Purification Strategies
Automated flash chromatography (Hexanes/EtOAc) and reverse-phase HPLC (ACN/H₂O) resolve solubility issues in final amidation steps.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and dimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or dimethoxyphenyl derivatives.
Scientific Research Applications
N-benzyl-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-benzyl-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
- Carboxamide vs.
- Aryl Substituents : The 3,4-dimethoxyphenyl group in the target compound likely enhances hydrophilicity compared to chlorophenyl or difluorophenyl analogs, which are more lipophilic. Ethoxyphenyl in provides intermediate polarity.
Biological Activity
N-benzyl-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound includes a benzyl group and a dimethoxyphenyl group, which contribute to its chemical properties and biological effects.
Chemical Structure
The IUPAC name for the compound is N-benzyl-1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide. Its molecular formula is , with a molecular weight of 405.47 g/mol. The structural features include:
- Pyrrolo[1,2-a]pyrazine core : This bicyclic structure is known for its pharmacological relevance.
- Benzyl and dimethoxyphenyl substituents : These groups enhance the compound's lipophilicity and biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can disrupt mTORC1 signaling pathways and modulate autophagy in cancer cells. This modulation can lead to increased cell death in malignancies such as pancreatic ductal adenocarcinoma (PDAC) .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in cancer progression and metabolic pathways. By targeting these enzymes, the compound could potentially reduce tumor growth and enhance the efficacy of existing therapies.
Neuroprotective Effects
Some studies suggest that pyrrolopyrazine derivatives may possess neuroprotective properties by inhibiting monoamine oxidase (MAO) activity. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function .
Case Studies
Several case studies have been conducted to evaluate the biological activity of pyrrolopyrazine derivatives:
- Antiproliferative Activity : Compounds similar to this compound demonstrated submicromolar antiproliferative activity against various cancer cell lines. For example, one study reported a significant reduction in cell viability in MIA PaCa-2 cells treated with related compounds .
- Autophagy Modulation : The same study highlighted that these compounds increased basal autophagy while impairing autophagic flux under nutrient-replete conditions. This dual action suggests a potential therapeutic strategy for targeting cancer cells under metabolic stress .
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers optimize the synthesis of N-benzyl-1-(3,4-dimethoxyphenyl)-pyrrolo[1,2-a]pyrazine-2-carboxamide to improve yield and purity?
Methodological Answer:
- Key Steps :
- Core Formation : Use palladium-catalyzed intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides to construct the pyrrolo[1,2-a]pyrazine core. Ensure anhydrous conditions to avoid side reactions.
- Benzylation : React the core with benzyl halides (e.g., benzyl bromide) under basic conditions (e.g., NaH in THF) at 0–25°C to minimize over-alkylation .
- Optimization Parameters :
- Catalyst Loading : 5–10 mol% Pd(PPh₃)₄ for cyclization.
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) for benzylation to enhance reaction kinetics.
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product with >95% purity.
Table 1 : Representative Synthetic Yields Under Varied Conditions
| Step | Catalyst/Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Cyclization | Pd(PPh₃)₄ in DMF | 80°C | 65–70 |
| Benzylation | NaH in THF | 25°C | 80–85 |
Q. What biological assays are most suitable for preliminary evaluation of this compound’s activity?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases (e.g., PKC, MAPK) using fluorescence-based assays. Pre-incubate the compound (1–10 µM) with the enzyme and monitor phosphorylation rates .
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using [³H]-labeled ligands. Calculate IC₅₀ values via competitive binding curves.
- Cellular Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and validate with flow cytometry for apoptosis markers .
Q. How can researchers validate the compound’s structural integrity post-synthesis?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : Confirm the presence of the benzyl group (δ 4.5–5.0 ppm for CH₂) and dimethoxyphenyl protons (δ 3.8–4.0 ppm for OCH₃) .
- HRMS : Verify molecular ion peak [M+H]⁺ at m/z 406.18 (calculated for C₂₃H₂₅N₃O₃).
- Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity (>98%) and detect degradation products.
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data across different studies?
Methodological Answer:
- Root Cause Analysis :
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Compound Stability : Test for hydrolysis/oxidation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) .
- Orthogonal Validation :
- Use CRISPR-edited cell lines lacking the target receptor to confirm specificity.
- Cross-validate with in silico docking (e.g., AutoDock Vina) to predict binding affinity to off-target proteins .
Q. What strategies can elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Systematic Modifications :
- Substituent Variation : Synthesize analogs with electron-withdrawing groups (e.g., -NO₂) on the dimethoxyphenyl ring to assess impact on receptor binding .
- Core Rigidity : Introduce methyl groups to the pyrrolo[1,2-a]pyrazine core to evaluate conformational effects on activity.
- Data Correlation :
- Plot IC₅₀ values against Hammett constants (σ) or logP to identify electronic or lipophilicity trends.
Table 2 : SAR of Selected Analogs
| Analog Modification | Target (IC₅₀, nM) | logP |
|---|---|---|
| Parent Compound | 250 (PKCα) | 2.1 |
| 3-NO₂ Dimethoxyphenyl | 120 (PKCα) | 1.8 |
| Core-Methylated Derivative | 450 (PKCα) | 2.5 |
Q. How to address challenges in regioselectivity during functionalization of the pyrrolo[1,2-a]pyrazine core?
Methodological Answer:
- Directing Groups : Install temporary protecting groups (e.g., Boc on the carboxamide) to steer electrophilic substitution to the C3 position .
- Catalytic Control : Use Pd-catalyzed C–H activation with directing ligands (e.g., 8-aminoquinoline) to achieve C4 functionalization .
Q. What methodologies improve the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Solubility Enhancement : Formulate with cyclodextrins or PEGylated nanoparticles.
- Metabolic Stability : Introduce deuterium at labile positions (e.g., benzyl CH₂) to slow oxidative metabolism. Validate with liver microsome assays (e.g., t₁/₂ > 60 minutes) .
Q. How to mitigate interference from degradation products in bioanalytical assays?
Methodological Answer:
- Stability Profiling : Conduct forced degradation studies (e.g., 0.1 M HCl, 40°C) and characterize products via LC-MS/MS.
- Chromatographic Separation : Optimize UPLC conditions (e.g., BEH C18 column, 0.1% formic acid in mobile phase) to resolve parent compound from degradants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
